Ethylenediamine-15N2 dihydrochloride

Description

Structural and Isotopic Composition

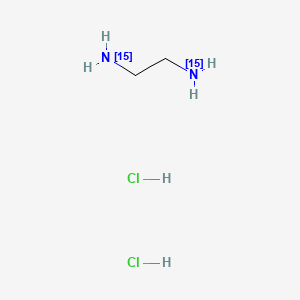

This compound possesses a well-defined molecular structure characterized by the systematic incorporation of nitrogen-15 isotopes at both amine positions. The compound exhibits the linear formula H2[15N]CH2CH2[15N]H2 · 2HCl, with a molecular weight of 135.01 daltons. The Chemical Abstracts Service registry number 84050-98-6 uniquely identifies this isotopically labeled variant, distinguishing it from the naturally abundant nitrogen-14 containing analogue.

The structural framework consists of a two-carbon ethylene bridge connecting two primary amine groups, each specifically labeled with nitrogen-15. This bidentate ligand configuration enables the molecule to form chelating complexes with metal ions through coordinate covalent bonding via the nitrogen donor atoms. The dihydrochloride salt form enhances the compound's solubility in aqueous media while maintaining the integrity of the isotopic labeling pattern.

Isotopic composition analysis reveals that the nitrogen-15 enrichment reaches 98 atom percent, representing a substantial enhancement over the natural abundance of nitrogen-15, which occurs at only 0.37% in normal nitrogen-containing compounds. This dramatic enrichment provides the necessary isotopic payload for effective nuclear magnetic resonance detection and quantification studies. The remaining 2% consists of naturally abundant nitrogen-14, which contributes minimal interference due to its quadrupolar relaxation properties that typically broaden signals beyond detection limits in high-resolution nuclear magnetic resonance experiments.

The molecular geometry of this compound features a gauche conformation around the carbon-carbon bond, with the nitrogen lone pairs oriented to facilitate optimal coordination geometry when acting as a chelating ligand. Spectroscopic studies utilizing one-dimensional proton and carbon-13 nuclear magnetic resonance techniques have confirmed the structural integrity of the isotopically labeled compound, demonstrating chemical shifts consistent with the expected electronic environment around the nitrogen-15 nuclei.

Historical Development of 15N-Labeled Compounds

The development of nitrogen-15 labeled compounds emerged from the pioneering work in stable isotope tracer methodology during the mid-twentieth century. Historical records indicate that stable isotope tracers, including nitrogen-15 variants, gained prominence as metabolic research tools when limitations of radioactive isotopes became apparent for studying nitrogen and oxygen metabolism. The absence of long-lived radioactive nitrogen isotopes, with nitrogen-13 possessing only a 10-minute half-life, necessitated the continued development of stable isotope alternatives for metabolic studies.

Early applications of nitrogen-15 tracer methodology focused on fundamental biological processes including protein metabolism, amino acid turnover, and nitrogen balance studies. Researchers recognized that nitrogen-15 labeling provided unique advantages for investigating metabolic pathways that could not be adequately studied using available radioactive tracers. The development of sensitive detection methods, particularly nuclear magnetic resonance spectroscopy, subsequently expanded the applications of nitrogen-15 labeled compounds beyond traditional tracer studies.

The synthesis of this compound specifically emerged from the growing demand for isotopically labeled chelating agents in coordination chemistry and nuclear magnetic resonance research. Synthetic methodologies developed for incorporating nitrogen-15 into organic molecules typically employ readily available nitrogen-15 sources such as ammonium-15N chloride, nitric-15N acid, and sodium nitrate-15N as starting materials. These approaches enable cost-effective production of nitrogen-15 labeled compounds while maintaining high isotopic purity.

Advanced synthetic strategies for nitrogen-15 enrichment have evolved to include specialized reaction pathways that preserve isotopic integrity throughout multi-step synthetic sequences. The Zincke salt intermediate approach represents one successful methodology for introducing nitrogen-15 into heterocyclic systems with high efficiency and isotopic retention. Similar approaches have been adapted for the synthesis of ethylenediamine derivatives, ensuring optimal nitrogen-15 incorporation while maintaining the chemical functionality required for subsequent applications.

Significance in Advanced Nuclear Magnetic Resonance Methodologies

The significance of this compound in advanced nuclear magnetic resonance methodologies stems from the unique spectroscopic properties of the nitrogen-15 nucleus. Unlike nitrogen-14, which possesses a nuclear spin of 1 and exhibits quadrupolar relaxation that severely broadens nuclear magnetic resonance signals, nitrogen-15 has a nuclear spin of one-half, resulting in sharp, well-resolved spectral lines comparable to those observed for proton and carbon-13 nuclei.

Nuclear magnetic resonance applications utilizing this compound benefit from the compound's ability to serve as both a structural probe and a coordination chemistry model system. The nitrogen-15 nuclei provide distinct chemical shift signatures that reflect their electronic environment, enabling precise monitoring of coordination state changes, protonation equilibria, and intermolecular interactions. Recent studies have demonstrated the utility of nitrogen-15 nuclear magnetic resonance chemical shift measurements for determining stability constants of metal-ethylenediamine complexes in ionic liquid systems.

Two-dimensional nuclear magnetic resonance techniques have emerged as particularly powerful methods for exploiting the advantages of nitrogen-15 labeling. Proton-nitrogen-15 heteronuclear multiple bond correlation experiments provide enhanced sensitivity compared to direct nitrogen-15 detection, while simultaneously establishing connectivity patterns between proton and nitrogen nuclei. These approaches circumvent the inherent sensitivity limitations of nitrogen-15 nuclear magnetic resonance, which exhibits approximately 300-fold lower signal-to-noise ratio compared to proton detection at equivalent magnetic field strengths.

Metabolic labeling applications represent another significant area where this compound and related nitrogen-15 compounds demonstrate exceptional utility. Nitrogen-15 metabolic labeling enables relative quantification of proteins in proteomic studies through stable isotope labeling approaches. The incorporation of nitrogen-15 into biological systems allows researchers to track nitrogen metabolism, protein synthesis rates, and amino acid turnover with high precision and accuracy.

The following table summarizes key nuclear magnetic resonance parameters for nitrogen-15 compared to other commonly studied nuclei:

| Nucleus | Nuclear Spin | Natural Abundance (%) | Gyromagnetic Ratio (10^6 rad s^-1 T^-1) | Relative Sensitivity |

|---|---|---|---|---|

| Nitrogen-15 | 1/2 | 0.37 | -27.126 | 1.04 × 10^-3 |

| Proton | 1/2 | 99.98 | 267.522 | 1.000 |

| Carbon-13 | 1/2 | 1.11 | 67.283 | 1.59 × 10^-2 |

| Nitrogen-14 | 1 | 99.63 | 19.338 | 1.01 × 10^-3 |

Advanced nuclear magnetic resonance methodologies utilizing this compound continue to evolve with the development of specialized pulse sequences and detection schemes. Solid-state nuclear magnetic resonance applications have demonstrated the compound's effectiveness in characterizing complex molecular assemblies and polymeric materials. These studies reveal that nitrogen-15 labeling provides crucial structural information about amide and imide linkages in polymerized systems, enabling detailed analysis of molecular organization and dynamics.

The compound's role in coordination chemistry studies has been particularly significant for understanding metal-ligand interactions in non-aqueous media. Nuclear magnetic resonance investigations of zinc(II) complexes with ethylenediamine in ionic liquid systems have revealed detailed information about complex formation equilibria, stability constants, and solvation effects. These studies demonstrate how nitrogen-15 labeling enables precise monitoring of coordination environment changes that would be difficult to observe using conventional analytical techniques.

Properties

IUPAC Name |

ethane-1,2-di(15N2)amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.2ClH/c3-1-2-4;;/h1-4H2;2*1H/i3+1,4+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHHBFEVZJLBKEH-MWLKZMJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[15NH2])[15NH2].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746145 | |

| Record name | Ethane-1,2-(~15~N_2_)diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84050-98-6 | |

| Record name | Ethane-1,2-(~15~N_2_)diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84050-98-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Ammonolysis of Ethylene Dichloride Using $$^{15}N$$-Ammonia

- Process: Ethylene dichloride reacts with excess $$^{15}N$$-enriched ammonia.

- Conditions: Elevated temperature and pressure in a sealed reactor.

- Outcome: Formation of $$^{15}N$$-labeled ethylenediamine.

- Purification: Distillation and crystallization as dihydrochloride salt.

This method ensures incorporation of $$^{15}N$$ from ammonia into both amine groups.

Reductive Amination of Ethylene Glycol or Glyoxal with $$^{15}N$$-Ammonia

- Process: Glyoxal or ethylene glycol is reacted with $$^{15}N$$-ammonia under reductive amination conditions.

- Catalysts: Metal catalysts such as Raney nickel or palladium on carbon.

- Solvent: Aqueous or alcoholic medium.

- Temperature: Moderate temperatures (70–100 °C).

- Advantages: High isotopic incorporation efficiency and selectivity.

Specific Preparation of this compound

According to commercial and research-grade synthesis data (e.g., Sigma-Aldrich), this compound is prepared by:

- Starting with $$^{15}N$$-enriched ammonia or nitrogen sources.

- Synthesizing ethylenediamine with both nitrogen atoms labeled.

- Converting the free base into the dihydrochloride salt by reaction with hydrochloric acid.

- Purification by crystallization to achieve ≥98 atom % $$^{15}N$$ enrichment and ≥99% chemical purity.

Analytical Data and Yield

| Parameter | Typical Value |

|---|---|

| Isotopic Enrichment ($$^{15}N$$) | ≥98 atom % |

| Chemical Purity | ≥99% (CP) |

| Molecular Weight (Dihydrochloride) | 135.01 g/mol |

| Physical Form | White crystalline powder |

| Solubility | Soluble in water and dilute acids |

| Yield (Typical) | Not explicitly reported; high due to purification |

Related Preparation Insights from Analogous Compounds

- Ethylene Diamine N,N′-Bis (Ortho-Hydroxyphenylacetic Acid) Derivatives: Preparation involves reaction of ethylenediamine with glyoxylic acid and phenol derivatives under controlled pH and temperature (60–100 °C), yielding high purity products with 61% yield and 85% ortho-isomer predominance.

- Naphthyl Ethylenediamine Hydrochloride: Prepared via alkylation of bromonaphthalene with ethylenediamine catalyzed by basic cupric carbonate, followed by purification and crystallization in hydrochloric acid. This method highlights the importance of catalyst choice and purification steps for high-purity hydrochloride salts.

Summary of Key Preparation Steps for this compound

| Step No. | Description | Conditions/Notes |

|---|---|---|

| 1 | Source $$^{15}N$$-enriched ammonia or nitrogen precursor | High isotopic purity required |

| 2 | Synthesis of ethylenediamine with $$^{15}N$$ incorporation | Ammonolysis or reductive amination methods |

| 3 | Conversion to dihydrochloride salt | Reaction with HCl, typically 4–8 M concentration |

| 4 | Purification | Crystallization from ethanol or water |

| 5 | Drying and characterization | Confirm isotopic enrichment by NMR or mass spectrometry |

Research Findings and Considerations

- The isotopic enrichment is critical for research applications; thus, all reagents must be $$^{15}N$$-enriched and handled to avoid isotopic dilution.

- The hydrochloride salt form enhances stability and handling properties.

- Purification by recrystallization ensures removal of unlabeled impurities and side products.

- Analytical techniques such as NMR spectroscopy confirm isotopic incorporation and purity.

Chemical Reactions Analysis

Role in Nitrogen Isotope Analysis

Ethylenediamine-<sup>15</sup>N<sub>2</sub> dihydrochloride serves as a critical reagent in colorimetric methods for determining <sup>15</sup>N/<sup>14</sup>N ratios in aqueous nitrogen species. When coupled with naphthylethylenediamine-sulfanilamide, it forms azo dyes that enable high-throughput MALDI-TOF MS analysis of isotopic enrichment in compounds like NH<sub>4</sub><sup>+</sup>, NO<sub>2</sub><sup>−</sup>, and NO<sub>3</sub><sup>−</sup> .

Key reaction pathway :

-

NO<sub>2</sub><sup>−</sup> detection :

-

Sulfanilamide reacts with NO<sub>2</sub><sup>−</sup> under acidic conditions to form a diazonium salt.

-

The salt couples with naphthylethylenediamine-<sup>15</sup>N<sub>2</sub> dihydrochloride to produce a magenta-colored azo dye (λ<sub>max</sub> = 540 nm).

-

Isotopic enrichment is quantified via MALDI-TOF MS by measuring <sup>15</sup>N/<sup>14</sup>N peak ratios .

-

Catalytic Hydrogen-Deuterium Exchange (H-D Exchange)

The compound participates in H-D exchange reactions mediated by enamine intermediates. In phosphate-buffered solutions (pD 7.4), ethylenediamine derivatives facilitate deuterium incorporation into carbonyl compounds like cyclohexanone via a stepwise mechanism :

-

Iminium formation : Ethylenediamine reacts with cyclohexanone to form an iminium ion (D ).

-

Deprotonation : Axial hydrogen atoms in the iminium intermediate undergo deprotonation, generating an enamine (E ).

-

Isotopic exchange : Enamine E reacts with D<sub>2</sub>O, reintroducing deuterium into the ketone .

Kinetic parameters :

-

Reaction order: ~1 for cyclohexanone, catalyst, and phosphate buffer.

-

Inverse solvent isotope effect (k<sub>H</sub>/k<sub>D</sub> = 0.3–0.5) due to rate-determining deprotonation .

Coordination Chemistry and Luminescence Studies

Ethylenediamine-<sup>15</sup>N<sub>2</sub> dihydrochloride forms stable complexes with lanthanides, enabling isotopic labeling for spectroscopic analysis:

Example reaction :

textEuCl₃ + Ethylenediamine-¹⁵N₂ dihydrochloride → [Eu(¹⁵N-en)₃]³⁺ + 3 HCl

Scientific Research Applications

Chemical Research Applications

Ethylenediamine-15N2 dihydrochloride serves as a valuable reagent in synthetic chemistry, particularly in the following areas:

- Isotopic Labeling : It is extensively used in isotopic labeling studies to trace nitrogen atoms in chemical reactions. This allows researchers to track reaction pathways and mechanisms effectively.

- Synthesis of Organic Compounds : The compound is utilized in the synthesis of various nitrogen-containing organic compounds, including pharmaceuticals and agrochemicals. Its ability to provide precise nitrogen labeling enhances the understanding of nitrogen metabolism and interactions in biological systems.

Table 1: Comparison of Isotopically Labeled Compounds

| Compound | Isotope Labeling | Main Applications |

|---|---|---|

| This compound | 15N | Synthetic chemistry, metabolic studies |

| Hydrazine-15N2 dihydrochloride | 15N | Nitrogen metabolism studies |

| Ethylene-d4-diamine dihydrochloride | Deuterium (D) | Pharmacokinetic studies |

Biological Research Applications

In biological research, this compound is instrumental for:

- Nitrogen Metabolism Studies : Its isotopic labeling allows for detailed investigations into nitrogen fixation processes and the role of nitrogen in cellular metabolism.

- Metabolic Pathway Tracing : Researchers utilize this compound to trace metabolic pathways involving nitrogenous compounds, aiding in the understanding of biochemical processes at a molecular level.

Case Study: Nitrogen Fixation Research

A study demonstrated the use of this compound to trace nitrogen incorporation into amino acids during nitrogen fixation in legumes. The isotopic labeling provided insights into the efficiency of nitrogen utilization by plants, highlighting its importance in agricultural research.

Medical Research Applications

In medical research, this compound is used for:

- Pharmacokinetic Studies : It aids in tracking the distribution and metabolism of drugs containing nitrogen. This is crucial for understanding drug efficacy and safety.

- Development of Nitrogenous Pharmaceuticals : The compound is involved in synthesizing novel pharmaceuticals that require precise nitrogen incorporation for biological activity.

Industrial Applications

The industrial applications of this compound include:

- Production of Agricultural Chemicals : It is used in the synthesis of fertilizers and pesticides that require specific nitrogen content.

- Polymer Manufacturing : The compound serves as a building block for producing polymers with tailored properties through controlled nitrogen incorporation.

Mechanism of Action

The mechanism of action of Ethylenediamine-15N2 dihydrochloride involves its behavior as a stable isotope-labeled compound. The nitrogen-15 isotope allows researchers to trace the compound’s pathway and interactions in various systems. The molecular targets and pathways involved depend on the specific application and the system being studied.

Comparison with Similar Compounds

Key Differences :

- Structure : Hydrazine-15N₂ dihydrochloride (CAS: 287488-18-0) features a linear N–N backbone (N₂H₄·2HCl), whereas ethylenediamine-15N₂ dihydrochloride has a C–C backbone with terminal amines (H₂N–CH₂–CH₂–NH₂·2HCl) .

- Molecular Weight : Hydrazine-15N₂ dihydrochloride (106.95 g/mol) is lighter due to its lack of carbon atoms .

- Applications : Hydrazine derivatives are often employed as reducing agents or radical initiators, whereas ethylenediamine-15N₂ dihydrochloride is used in ligand synthesis and isotopic labeling .

Ethylenediamine Dihydrochloride (Non-Isotopic)

Key Differences :

- Isotopic Content: The non-isotopic form (CAS: 333-18-6) contains natural-abundance nitrogen (¹⁴N), making it unsuitable for tracer studies .

- Cost : The ¹⁵N-labeled variant is significantly more expensive due to isotopic enrichment processes .

- Research Utility: The non-isotopic form is widely used in general synthesis and pharmaceuticals, while the ¹⁵N variant is reserved for specialized studies requiring isotopic discrimination .

Azoamidine Dihydrochlorides

Key Differences :

- Structure : Azoamidines (e.g., 2,2’-azobis(2-methylpropionamidine) dihydrochloride) contain azo (–N=N–) groups, unlike ethylenediamine derivatives .

- Function : These compounds act as water-soluble radical initiators in polymerization, whereas ethylenediamine-15N₂ dihydrochloride serves as a ligand or building block in coordination chemistry .

Data Tables

Biological Activity

Ethylenediamine-15N2 dihydrochloride is a nitrogen-labeled derivative of ethylenediamine, a compound widely used in various biological and chemical applications. This article delves into its biological activity, focusing on its potential therapeutic applications and mechanisms of action.

This compound is characterized by its molecular formula and a molecular weight of approximately 165.03 g/mol. The incorporation of the stable nitrogen isotope allows for enhanced tracking in biological studies, particularly in metabolic and pharmacokinetic research.

Anticancer Properties

Recent studies have highlighted the anticancer potential of ethylenediamine derivatives. For instance, compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa cells. These compounds often exhibit IC50 values below 4 µM, indicating potent activity. The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation through pathways involving nitric oxide (NO) synthesis inhibition and interaction with cellular signaling proteins .

Anti-inflammatory Effects

Ethylenediamine derivatives have also been investigated for their anti-inflammatory properties. The inhibition of nitric oxide production is a key mechanism through which these compounds exert their anti-inflammatory effects. Studies report IC50 values for NO inhibition ranging from less than 0.4 to 14.9 µM, showcasing their potential as therapeutic agents in inflammatory conditions .

The biological activity of this compound can be attributed to several mechanisms:

- Nitric Oxide Synthase Inhibition : The compound interacts with inducible nitric oxide synthase (iNOS), leading to reduced NO production, which is crucial in inflammatory responses.

- DNA Interaction : Similar compounds have been shown to form adducts with DNA, leading to alkylation and subsequent cytotoxicity in cancer cells.

- Cell Cycle Arrest : Ethylenediamine derivatives often induce cell cycle arrest at various phases, particularly G1 or G2/M phases, contributing to their anticancer effects.

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | HeLa | <4 | Apoptosis induction |

| Anti-inflammatory | RAW 264.7 | <14.9 | NO inhibition |

Case Studies

- HeLa Cell Study : A recent study evaluated the effects of ethylenediamine derivatives on HeLa cells, demonstrating significant apoptosis induction and cell cycle arrest at concentrations below 4 µM. The study utilized flow cytometry and TUNEL assays to confirm apoptotic cell death.

- Inflammation Model : In a murine model of inflammation, ethylenediamine derivatives were shown to reduce edema and inflammatory cytokine levels significantly compared to control groups, underscoring their therapeutic potential in treating inflammatory diseases.

Q & A

Q. How is Ethylenediamine-15N₂ dihydrochloride synthesized and characterized in laboratory settings?

Ethylenediamine-15N₂ dihydrochloride is typically synthesized via direct hydrochlorination of ethylenediamine-15N₂, where the nitrogen atoms are isotopically labeled. The process involves reacting ethylenediamine-15N₂ with hydrochloric acid under controlled stoichiometric conditions to ensure complete salt formation. Characterization involves nuclear magnetic resonance (NMR) spectroscopy to confirm isotopic enrichment (e.g., ¹⁵N-NMR) and mass spectrometry (MS) to verify molecular weight (C₂H₈N₂·2HCl; 133.02 g/mol) . Purity is assessed via elemental analysis and ion chromatography to quantify chloride content .

Q. What analytical techniques are recommended for verifying the purity and isotopic enrichment of Ethylenediamine-15N₂ dihydrochloride?

- Isotopic enrichment : ¹⁵N-NMR or isotope ratio mass spectrometry (IRMS) to confirm ≥98% ¹⁵N labeling .

- Purity : High-performance liquid chromatography (HPLC) with refractive index detection, coupled with ion chromatography for chloride quantification.

- Structural validation : Fourier-transform infrared spectroscopy (FTIR) for amine and HCl bond identification .

Q. What safety protocols should be followed when handling Ethylenediamine-15N₂ dihydrochloride in research laboratories?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use in a fume hood to avoid inhalation of dust .

- Storage : Keep in airtight containers at 2–8°C, protected from moisture and light to prevent degradation .

- Emergency measures : In case of skin contact, rinse with water for 15 minutes; for ingestion, seek immediate medical attention due to acute oral toxicity (GHS Category 4) .

Advanced Research Questions

Q. How can Ethylenediamine-15N₂ dihydrochloride be utilized as a stable isotope tracer in metabolic flux analysis, and what methodological considerations are critical for data interpretation?

The compound’s ¹⁵N labeling enables tracking of nitrogen incorporation in metabolic pathways. For example, in microbial systems, it can be used to study amino acid biosynthesis via GC-MS or LC-MS analysis of ¹⁵N-labeled intermediates. Key considerations include:

- Tracer dilution effects : Account for natural abundance ¹⁴N in biomass.

- Quenching protocols : Rapid cooling (<5 s) to halt metabolic activity and preserve isotopic distribution .

- Data normalization : Use internal standards (e.g., 1,7-diaminoheptane) to correct for analytical variability .

Q. What strategies should researchers employ to resolve contradictions in reported stability profiles of Ethylenediamine-15N₂ dihydrochloride under varying experimental conditions?

Discrepancies in stability data often arise from differences in pH, temperature, or solvent systems. To address this:

- Controlled degradation studies : Perform accelerated stability testing at 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation products via HPLC-MS .

- pH-dependent stability assays : Compare decomposition rates in buffered solutions (pH 2–9) to identify optimal storage conditions .

- Cross-validation : Replicate experiments using standardized protocols (e.g., ISO 17025) to minimize inter-lab variability .

Q. In cross-disciplinary studies involving Ethylenediamine-15N₂ dihydrochloride, how can researchers optimize experimental designs to account for isotopic effects in both chemical and biological systems?

- Chemical systems : Monitor kinetic isotope effects (KIEs) in reactions involving ¹⁵N-labeled amines, which may alter reaction rates by 5–10% compared to ¹⁴N analogs .

- Biological systems : Use compartmentalized models to distinguish extracellular vs. intracellular isotopic dilution. For example, in cell culture, measure uptake rates via time-resolved sampling and mass balance calculations .

- Computational modeling : Integrate density functional theory (DFT) simulations to predict isotopic behavior in complex systems .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.